(2S)-2-Methyl-4-nitrobutanoic acid
Description
(2S)-2-Methyl-4-nitrobutanoic acid is an organic compound with the molecular formula C5H9NO4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Properties
IUPAC Name |
(2S)-2-methyl-4-nitrobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFURNSEVIXAGV-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Protection and Nitration
A widely adopted strategy involves protecting the carboxylic acid group as an ester to enhance substrate reactivity during nitration. The methyl ester of 2-methylbutanoic acid is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C, yielding methyl (2S)-2-methyl-4-nitrobutanoate. This intermediate is subsequently hydrolyzed under basic conditions to regenerate the carboxylic acid group.
Reaction Conditions:
- Esterification: 2-Methylbutanoic acid + methanol/H⁺ → methyl 2-methylbutanoate (90% yield).
- Nitration: Methyl 2-methylbutanoate + HNO₃ (68%)/H₂SO₄ (98%), 0–5°C, 12 h → methyl (2S)-2-methyl-4-nitrobutanoate (65% yield).
- Hydrolysis: NaOH (2M)/MeOH, 25°C, 4 h → (2S)-2-methyl-4-nitrobutanoic acid (85% yield after acidification).
The ester group mitigates side reactions such as oxidative decarboxylation, while low temperatures suppress poly-nitration.
Catalytic Systems and Reaction Optimization
Transition-metal catalysts enhance nitration efficiency. Cobalt(II) chloride (CoCl₂·6H₂O) and manganese(II) acetate (Mn(OAc)₂·4H₂O), combined with N-hydroxyphthalimide (NHPI) as a radical initiator, facilitate selective C–H bond activation at the 4-position under reflux conditions.
Example Protocol:
- Substrate: 2-Methylbutanoic acid (1 mmol).
- Catalysts: CoCl₂·6H₂O (0.03 mmol), Mn(OAc)₂·4H₂O (0.03 mmol), NHPI (0.3 mmol).
- Conditions: HNO₃ (40%), phase-transfer catalyst, reflux, 12 h.
- Yield: 72%.
This method avoids extreme temperatures and improves regioselectivity compared to traditional nitration.
Radical Nitration Approaches
Aliphatic nitration often proceeds via free-radical mechanisms, particularly for less-reactive substrates. Vapor-phase nitration of 2-methylbutane at 350–450°C with 70% HNO₃ generates nitroalkanes, but poor regiocontrol limits its utility. Liquid-phase radical nitration, using di-tert-butyl peroxide (DTBP) as an initiator, offers better selectivity:
Radical Nitration Protocol:
- Substrate: 2-Methylbutane (1 mol).
- Nitrating Agent: HNO₃ (70%), DTBP (0.1 mol).
- Temperature: 120°C, 6 h.
- Yield: 55% (4-nitro isomer).
While this method is less applicable to carboxylic acids directly, ester-protected derivatives can undergo analogous transformations.
Hydrolysis of Nitrated Esters
Post-nitration hydrolysis is critical for recovering the carboxylic acid functionality. A two-step process involving saponification and acidification ensures high purity:
Hydrolysis Conditions:
- Saponification: Methyl (2S)-2-methyl-4-nitrobutanoate (1 mmol) + NaOH (2M)/MeOH (200 mL), 25°C, 4 h.
- Acidification: HCl (4M) to pH 2, extraction with ethyl acetate, drying (Na₂SO₄), and evaporation.
- Purification: Recrystallization (EtOH/H₂O, 3:1) → 85% yield.
Stereochemical Considerations in Synthesis
Preserving the (S)-configuration requires chiral pool synthesis or asymmetric induction. Starting from enantiomerically pure (2S)-2-methylbutanoic acid ensures retention of configuration during nitration. Alternatively, enzymatic resolution of racemic nitro intermediates using lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess >95%.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of this compound Synthesis Methods
The catalytic nitration method offers optimal balance between yield and operational simplicity.
Industrial-Scale Production Methodologies
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. Key parameters include:
- Residence Time: 30–60 minutes.
- Catalyst Recovery: Co/Mn catalysts recycled via ion-exchange resins.
- Cost Efficiency: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce HNO₃ consumption by 20%.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-4-nitrobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature, and atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., ethanol), and mild heating.
Oxidation: Potassium permanganate, acidic or basic medium, and controlled temperature.
Major Products Formed
Reduction: (2S)-2-Methyl-4-aminobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (2S)-2-Carboxy-4-nitrobutanoic acid.
Scientific Research Applications
(2S)-2-Methyl-4-nitrobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-4-nitrobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-4-aminobutanoic acid: A reduction product of (2S)-2-Methyl-4-nitrobutanoic acid with an amino group instead of a nitro group.
(2S)-2-Carboxy-4-nitrobutanoic acid: An oxidation product with an additional carboxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a nitro group and a carboxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
